![molecular formula C18H16N4O2S B2803868 2-((furan-2-ylmethyl)amino)-9,10-dihydro-7H-benzo[4',5']thieno[2',3':4,5]pyrimido[1,2-b]pyridazin-11(8H)-one CAS No. 379242-35-0](/img/structure/B2803868.png)
2-((furan-2-ylmethyl)amino)-9,10-dihydro-7H-benzo[4',5']thieno[2',3':4,5]pyrimido[1,2-b]pyridazin-11(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-((furan-2-ylmethyl)amino)-9,10-dihydro-7H-benzo[4’,5’]thieno[2’,3’:4,5]pyrimido[1,2-b]pyridazin-11(8H)-one” is a complex organic molecule. It is a derivative of pyrano[4,3-b]pyridine, which is a type of heterocyclic compound . These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, methods have been developed for the synthesis of novel fused pyrano[4,3-b]pyridine derivatives from ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate . The reactions of its 3-(phenoxycarbonyl)amino derivative with primary and secondary amines have been studied .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For example, the reactions of ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate with primary and secondary amines were accompanied by cyclization, leading to the formation of fused pyrimidines .Wissenschaftliche Forschungsanwendungen
Biomonitoring of Carcinogenic Compounds
A study outlined a method to measure heterocyclic aromatic amines (HAAs) in human hair and rodent fur, which are compounds structurally similar to the chemical of interest. This method involves digestion, extraction, and quantification processes, indicating the presence of HAAs in hair samples of individuals, signifying constant exposure to certain HAAs, which are potential human carcinogens (Bessette et al., 2009).
Dietary Influence on Carcinogenic Exposure
Research suggests that dietary habits significantly influence the exposure to carcinogenic HAAs. For instance, meat-eaters showed a higher presence of HAAs in their system compared to vegetarians, highlighting the role of diet in the accumulation of these compounds in the body (Ushiyama et al., 1991).
Impact on Kidney Stone Formation
A study investigated the relationship between HAAs and the occurrence of kidney stones, revealing that higher urinary concentrations of certain HAAs are associated with an increased risk of kidney stones, suggesting a potential health risk of these compounds beyond their carcinogenic properties (Zhang et al., 2022).
Metabolic Pathways and Adduct Formation
Research on the metabolism of dietary HAAs in humans and rodents indicates a significant conversion of these compounds to their proximate carcinogens, primarily through the action of certain enzymes. The formation of DNA and protein adducts by HAAs was studied, showing that human exposure to these compounds through diet could lead to the formation of adducts, which are potential markers for carcinogenic exposure (Boobis et al., 1994; Turteltaub et al., 1999).
Influence of Cooking and Diet on Carcinogen Intake
Studies emphasize the role of cooking methods and diet in the intake of HAAs, with certain cooking methods significantly contributing to the exposure to these compounds. The relationship between diet, cooking methods, and the intake of xenobiotics, including HAAs, was explored to understand the potential health risks associated with dietary habits (Zapico et al., 2022).
Role in Prostate Cancer
The link between the intake of meat, meat mutagens (including HAAs), and prostate cancer risk was explored, indicating that certain HAAs might be associated with an increased risk of prostate cancer, especially with high intake of well-done meat (Cross et al., 2005).
Zukünftige Richtungen
The study of these types of compounds is ongoing due to their potential biological activities . Future research could focus on further understanding the synthesis, properties, and potential applications of these compounds. It would also be beneficial to study the safety and hazards associated with these compounds in more detail.
Eigenschaften
IUPAC Name |
6-(furan-2-ylmethylamino)-17-thia-2,7,8-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c23-18-16-12-5-1-2-6-13(12)25-17(16)20-15-8-7-14(21-22(15)18)19-10-11-4-3-9-24-11/h3-4,7-9H,1-2,5-6,10H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLRIZVYUNKIUTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C4C=CC(=NN4C3=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-{[(Furan-2-yl)methyl]amino}-17-thia-2,7,8-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),2,4,6,11(16)-pentaen-9-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


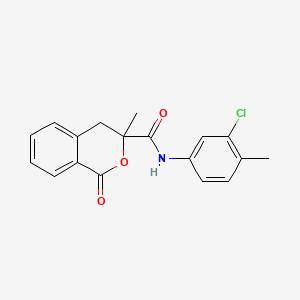
![2-O-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B2803788.png)
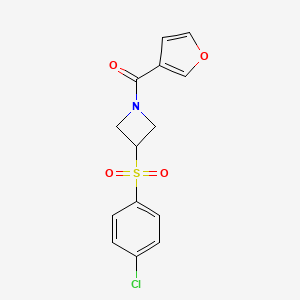

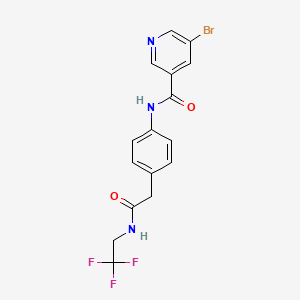
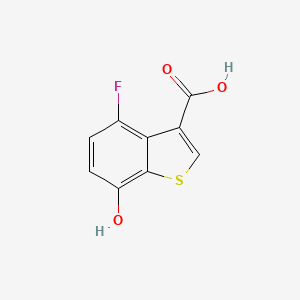
![N-(1,3-benzodioxol-5-ylmethyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2803796.png)
![N-(tert-butyl)-1-methyl-5-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]-1H-pyrrole-3-sulfonamide](/img/structure/B2803798.png)

![tert-butyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2803801.png)
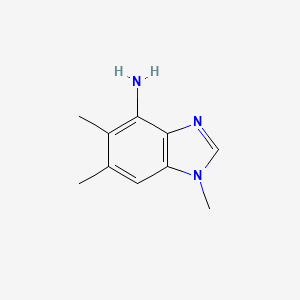
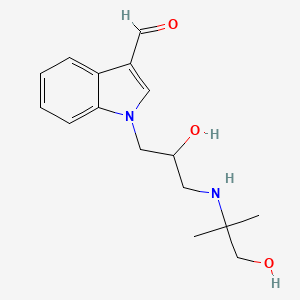
![2-Phenoxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2803808.png)